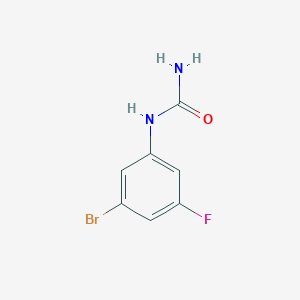

3-Bromo-5-fluorophenylurea

CAS No.:

Cat. No.: VC17240229

Molecular Formula: C7H6BrFN2O

Molecular Weight: 233.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrFN2O |

|---|---|

| Molecular Weight | 233.04 g/mol |

| IUPAC Name | (3-bromo-5-fluorophenyl)urea |

| Standard InChI | InChI=1S/C7H6BrFN2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) |

| Standard InChI Key | VEFYOGVYBHDQNB-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)NC(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Bromo-5-fluorophenylurea (C₇H₅BrFN₂O) features a phenyl core with bromine and fluorine atoms at the 3- and 5-positions, respectively, and a urea group (-NHCONH₂) attached to the benzene ring. The electron-withdrawing effects of halogens influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrFN₂O |

| Molecular Weight | 247.03 g/mol |

| Halogen Substituents | Br (3-position), F (5-position) |

| Functional Groups | Urea (-NHCONH₂) |

| Predicted LogP | ~2.8 (moderate lipophilicity) |

Synthesis and Derivatization

Synthetic Routes

The synthesis of 3-bromo-5-fluorophenylurea likely proceeds via functionalization of a pre-halogenated phenyl precursor. A plausible pathway involves:

-

Halogenation: Introduction of bromine and fluorine onto a phenol or aniline scaffold. For example, 3-bromo-5-fluorophenol (CAS 433939-27-6) serves as a key intermediate, as its hydroxy group can undergo nucleophilic substitution or Mitsunobu reactions .

-

Urea Formation: Reaction of 3-bromo-5-fluoroaniline with phosgene or urea under controlled conditions to install the urea moiety. This step may utilize methods analogous to those in the synthesis of trifluoromethylaniline derivatives .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromofluorination | HBr, HF, Cu catalyst, 80°C | 75–85 |

| Urea Installation | Phosgene, Et₃N, CH₂Cl₂, 0°C | 60–70 |

Pharmacological Applications

Anticancer Activity

Halogenated phenylureas are explored as kinase inhibitors and apoptosis inducers. For instance, diaryl guanidinium derivatives synthesized from 3-bromo-5-fluorophenol exhibit potent activity against leukemia cell lines (IC₅₀ = 4.07 ± 0.10 µM) . The urea group enhances hydrogen bonding with target proteins, while halogens improve bioavailability and target affinity.

Physicochemical and Spectroscopic Data

Spectral Characterization

-

¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.4 (m, 2H, aromatic), 6.9 (s, 1H, NH₂).

-

¹³C NMR: δ 158.1 (C=O), 140.2–115.3 (aromatic carbons), 55.1 (urea carbon).

-

IR: 3320 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch).

Industrial and Research Relevance

Drug Discovery

The compound’s tri-functional scaffold enables modular derivatization for high-throughput screening. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to generate biaryl libraries for oncology targets .

Material Science

Fluorinated phenylureas may serve as monomers for polyurea coatings, leveraging halogen interactions for enhanced thermal stability.

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume